Methyl 3-[(dimethylamino)methyl]benzoate

Reductive cross-coupling C–N bond activation Benzylammonium electrophiles

Methyl 3-[(dimethylamino)methyl]benzoate (CAS 89999-70-2) is a meta-substituted benzoate ester bearing a dimethylaminomethyl (-CH₂N(CH₃)₂) group. This bifunctional molecule combines a methyl ester electrophile with a tertiary amine nucleophile/basic site, making it a versatile intermediate in organic synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 89999-70-2
Cat. No. B3300066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(dimethylamino)methyl]benzoate
CAS89999-70-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C11H15NO2/c1-12(2)8-9-5-4-6-10(7-9)11(13)14-3/h4-7H,8H2,1-3H3
InChIKeyGKPQFIMPNNOEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(dimethylamino)methyl]benzoate (CAS 89999-70-2): Meta-Positioned Benzylamine-Ester Building Block for Selective Synthesis


Methyl 3-[(dimethylamino)methyl]benzoate (CAS 89999-70-2) is a meta-substituted benzoate ester bearing a dimethylaminomethyl (-CH₂N(CH₃)₂) group. This bifunctional molecule combines a methyl ester electrophile with a tertiary amine nucleophile/basic site, making it a versatile intermediate in organic synthesis . Its molecular formula is C₁₁H₁₅NO₂ (MW 193.24 g/mol) . The compound belongs to a family of positional isomers—ortho (CAS 27171-87-5), meta (89999-70-2), and para (CAS 18153-53-2)—each of which presents distinct steric and electronic properties that critically influence reactivity in downstream transformations .

Why Methyl 3-[(dimethylamino)methyl]benzoate Cannot Be Simply Replaced by Its Ortho or Para Isomers


Positional isomerism in dimethylaminomethyl benzoates dictates fundamental differences in molecular geometry, steric accessibility of the amine, and electronic distribution across the aromatic ring. In cross-coupling reactions—such as the reductive C–N/C–O coupling described by He et al. [1]—the meta configuration places the reactive benzylic ammonium group distal to the ester, minimizing unwanted neighboring-group participation that can quench catalytic cycles. The ortho isomer (CAS 27171-87-5) can act as a bidentate ligand via ester carbonyl and amine coordination, altering metal-catalyst speciation . The para isomer (CAS 18153-53-2) positions the electron-donating dimethylaminomethyl group in direct conjugation with the ester, modulating the electrophilicity of the carbonyl carbon and potentially changing acylation kinetics . Generic procurement without positional specification therefore risks introducing an isomer with divergent reactivity that can lead to failed reaction screening, lower yields, or entirely different product profiles.

Quantitative Differentiation Evidence for Methyl 3-[(dimethylamino)methyl]benzoate (CAS 89999-70-2)


Meta- vs. Para-Isomer: Differential Reactivity in Reductive C–N/C–O Cross-Coupling

In the Ni-catalyzed reductive coupling of benzylammonium triflates with vinyl/aryl esters, the meta-substituted benzylammonium substrate (derived from Methyl 3-[(dimethylamino)methyl]benzoate) participates via a radical mechanism after in situ conversion to the corresponding ammonium salt. While the published study [1] does not provide side-by-side yield data for all three positional isomers, the meta isomer is explicitly utilized as a representative benzylic electrophile. The para isomer, by contrast, places the electron-donating -CH₂NMe₂ group in direct conjugation with the ester, which can reduce the electrophilicity of the carbonyl carbon and retard oxidative addition. This electronic deactivation is consistent with Hammett σₚ values: -CH₂NMe₂ is strongly electron-donating (σₚ ≈ -0.24) whereas at the meta position its resonance effect is muted (σₘ ≈ -0.07) [2].

Reductive cross-coupling C–N bond activation Benzylammonium electrophiles Positional isomer effect

Demonstrated Utility as a Substrate in C–C Bond-Forming Methodology

Methyl 3-[(dimethylamino)methyl]benzoate has been directly employed as a benzylammonium precursor in a nickel-catalyzed reductive cross-coupling with vinyl acetate, forming the corresponding allylbenzene derivative [1]. The reaction proceeds via conversion to the benzyltrimethylammonium triflate in situ and achieves C–C bond construction under mild conditions (room temperature, Ni catalyst, stoichiometric Zn reductant). This demonstrates the compound's viability as a bench-stable precursor to reactive benzyl electrophiles without requiring pre-functionalization with halogens. The analogous para isomer, when subjected to similar conditions, would present a less electrophilic ester due to resonance donation, potentially requiring higher catalyst loading or temperature [2].

Cross-electrophile coupling C–C bond formation Benzylammonium salt Nickel catalysis

Synthetic Accessibility: Well-Defined Route from Methyl 3-(Bromomethyl)benzoate

A published synthetic procedure describes the preparation of Methyl 3-[(dimethylamino)methyl]benzoate via reaction of methyl 3-(bromomethyl)benzoate (22.9 g, 100 mmol) with dimethylamine hydrochloride (17.9 g, 220 mmol) and triethylamine (30.6 mL, 220 mmol) in diethyl ether at -10 °C . This SN2-based approach is regiochemically unambiguous and avoids the isomeric mixtures that can arise from direct N,N-dimethylation routes of aminobenzoates. The ortho isomer (CAS 27171-87-5) is often a liquid at room temperature , whereas the meta isomer is typically isolated as a solid or low-melting solid, facilitating purification and handling in research settings.

Nucleophilic substitution Benzyl bromide Dimethylamine Scalable synthesis

Certified Batch Quality: 95% Purity with NMR, HPLC, and GC Verification

Commercial suppliers such as Bidepharm provide Methyl 3-[(dimethylamino)methyl]benzoate at a standard purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical documentation is comparable to, but not necessarily superior to, the para isomer (also 95% purity from multiple vendors) . However, the meta isomer's availability with triple-method characterization (NMR + HPLC + GC) reduces the risk of receiving a positional isomer contaminant arising from non-regiospecific synthetic routes.

Quality control Purity specification Analytical characterization Procurement assurance

High-Value Application Scenarios for Methyl 3-[(dimethylamino)methyl]benzoate (CAS 89999-70-2)


Meta-Selective C–H Functionalization Directing Group Installation

The dimethylaminomethyl group at the meta position serves as a directing group for palladium-catalyzed meta-selective C–H arylation reactions [1]. The meta isomer places the directing amine at the optimal distance from the ester for norbornene-mediated palladacycle formation, enabling site-selective functionalization that would be geometrically impossible with the ortho isomer or electronically disfavored with the para isomer.

Benzylammonium Electrophile Precursor for Cross-Electrophile Coupling

As demonstrated by He et al. [2], Methyl 3-[(dimethylamino)methyl]benzoate can be converted to its benzyltrimethylammonium salt and used in Ni-catalyzed reductive C–C coupling with vinyl/aryl esters. This application leverages the meta isomer's balanced electronic profile—sufficiently electron-rich for radical stabilization yet not so electron-donating as to deactivate the ester toward oxidative addition.

Synthesis of HDAC Inhibitor and Antitumor Agent Intermediates

The meta-substituted benzoate scaffold appears in the synthetic routes of histone deacetylase (HDAC) inhibitors and related antitumor agents . The dimethylaminomethyl group provides a basic handle for salt formation or further derivatization to amides, while the ester permits orthogonal functionalization. The meta configuration maintains the correct geometry required for linker attachment in phenyl imidazolidin-2-one-based HDAC inhibitor series.

Calibration Standard and Reference Material for Isomer-Specific Method Development

Given that the ortho, meta, and para isomers share identical molecular mass (193.24 Da) and formula (C₁₁H₁₅NO₂), they are not distinguishable by MS alone. Certified Methyl 3-[(dimethylamino)methyl]benzoate with HPLC/NMR verification serves as an authentic reference standard for developing isomer-resolving chromatographic methods (e.g., HPLC-UV or GC-MS) used in reaction monitoring and quality control.

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